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The pyrazine moiety, a six-membered aromatic ring containing two nitrogen atoms at positions
1 and 4, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and
ability to participate in hydrogen bonding have led to the development of a diverse range of
therapeutic agents across various disease areas. This guide provides a comprehensive
comparison of the efficacy of prominent pyrazine-based drugs against other therapeutic
alternatives, supported by experimental data, detailed methodologies, and visual
representations of their mechanisms of action.

l. Pyrazine-Based Kinase Inhibitors in Oncology

Pyrazine-containing compounds have emerged as potent inhibitors of various protein kinases,
which are critical regulators of cellular processes often dysregulated in cancer. This section
compares the efficacy of three pyrazine-based kinase inhibitors—gilteritinib, entospletinib, and
darovasertib—against their therapeutic alternatives.

Gilteritinib vs. Quizartinib for FLT3-Mutated Acute
Myeloid Leukemia (AML)

Gilteritinib, a pyrazinecarboxamide derivative, is a potent inhibitor of FMS-like tyrosine kinase 3
(FLT3) and AXL receptor tyrosine kinase.[1][2] FLT3 mutations are common drivers in AML and
are associated with a poor prognosis. Quizartinib is another potent FLT3 inhibitor.
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Quantitative Data Comparison

Salvage

Efficacy Endpoint Gilteritinib Reference
Chemotherapy

Median Overall

) 9.3 months 5.6 months [3]
Survival (OS)
Complete Remission
(CR) with Full or

_ . 34.0% 15.3% [3]
Partial Hematologic
Recovery
CR Rate 21.1% 10.5% [3]
Efficacy Endpoint Gilteritinib (n=44) Quizartinib (n=6) Reference
Overall Response

56% (pooled) 56% (pooled) [4]
Rate (ORR)
Complete Remission
22% (pooled) 22% (pooled) [4]

(CR)
Median Overall

) 4.74 months (pooled) 4.74 months (pooled) [4]
Survival (OS)
In Vitro Potency IC50 (nM) Reference
Gilteritinib (FLT3-1TD) 3.3-25.0 [5]
Gilteritinib (AXL) 41 [6]

Quizartinib (FLT3-ITD)

Experimental Protocols

In Vitro Kinase Inhibition Assay (Gilteritinib)
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The inhibitory activity of gilteritinib against FLT3 and AXL kinases was determined using a cell-
free kinase assay. The general steps are as follows:

e Reagents: Recombinant human FLT3 and AXL kinase domains, ATP, and a generic tyrosine
kinase substrate (e.g., poly(Glu, Tyr) 4:1).

e Assay Procedure:

o The kinase reaction is initiated by mixing the kinase, substrate, and varying concentrations
of gilteritinib in a reaction buffer.

o The reaction is started by the addition of ATP.

o After a defined incubation period, the reaction is stopped.

o The amount of phosphorylated substrate is quantified, typically using a method like ELISA,
TR-FRET, or radioactivity measurement if using [y-32P]ATP.

o Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the
kinase activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

[7]
ADMIRAL Clinical Trial (NCT02421939) Protocol Summary

The ADMIRAL trial was a Phase 3, open-label, randomized study comparing the efficacy and
safety of gilteritinib versus salvage chemotherapy in adult patients with relapsed or refractory
AML with a FLT3 mutation.[8][9]

o Patient Population: Adults with relapsed or refractory AML and a documented FLT3 mutation.

o Randomization: Patients were randomized in a 2:1 ratio to receive either gilteritinib (120 mg
orally once daily) or one of the following pre-selected salvage chemotherapy regimens:

o High-intensity: Mitoxantrone, Etoposide, and Cytarabine (MEC) or Fludarabine,
Cytarabine, and Idarubicin with G-CSF (FLAG-IDA).

o Low-intensity: Low-dose cytarabine or Azacitidine.
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e Primary Endpoints: Overall Survival (OS) and Complete Remission (CR) with full or partial
hematologic recovery.[3]

Signaling Pathway

Gilteritinib inhibits the autophosphorylation of FLT3, a receptor tyrosine kinase. In AML with
FLT3 internal tandem duplication (ITD) mutations, the receptor is constitutively active, leading
to uncontrolled cell proliferation and survival through downstream signaling pathways such as
RAS/MEK/ERK and PI3K/AKT. Gilteritinib also inhibits AXL, another receptor tyrosine kinase
implicated in resistance to FLT3 inhibitors.
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Gilteritinib Inhibition of FLT3 and AXL Signaling Pathways
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Entospletinib vs. Other B-Cell Receptor (BCR) Pathway
Inhibitors for Hematological Malighancies

Entospletinib is a selective inhibitor of Spleen Tyrosine Kinase (SYK), a critical component of
the B-cell receptor (BCR) signaling pathway.[10][11] Dysregulation of this pathway is a hallmark
of several B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL).

Quantitative Data Comparison

Efficacy o
. . Fostamatinib .
Endpoint Entospletinib Ibrutinib (BTK
(another SYK L Reference
(Relapsed/Refr (800 mg BID) L. inhibitor)
inhibitor)
actory CLL)
Overall
55% (nodal
Response Rate 61.0% 43% - 71% [4][10][12]
response)
(ORR)
Progression-Free
Survival (PFS)at  70.1% - - [10]
24 weeks
Median PFS 13.8 months 6.4 months - [10][12]
In Vitro Potency IC50 (nM) Reference
Entospletinib (SYK) 7.7 [13][14]
R406 (active metabolite of
41 [4]

Fostamatinib) (SYK)

Experimental Protocols
In Vitro SYK Kinase Inhibition Assay (Entospletinib)

The potency of entospletinib against SYK is determined using a biochemical kinase assay.[14]
[15]
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e Reagents: Recombinant human SYK kinase, a peptide substrate, ATP, and the test
compound (entospletinib).

e Assay Procedure:

o The SYK enzyme, substrate, and varying concentrations of entospletinib are incubated
together in a microplate well.

o The kinase reaction is initiated by adding ATP.

o Following incubation, the amount of phosphorylated substrate is measured. A common
method is a LANCE-based assay which uses a europium-labeled anti-phospho-substrate
antibody and a biotinylated substrate captured by streptavidin-allophycocyanin. The
proximity of the donor and acceptor fluorophores upon binding results in a time-resolved
fluorescence resonance energy transfer (TR-FRET) signal.[15]

o Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against
the log concentration of entospletinib and fitting the data to a four-parameter logistic
equation.

Phase 2 Clinical Trial (NCT01799889) Protocol Summary

This was a Phase 2, open-label, multicenter study evaluating the efficacy and safety of
entospletinib in patients with relapsed or refractory hematologic malignancies, including a
cohort with CLL.[4][16]

Patient Population: Adults with relapsed or refractory CLL who had received at least one
prior therapy.

Treatment: Entospletinib was administered orally at a dose of 800 mg twice daily.[10]

Primary Endpoint: Progression-free survival (PFS) rate at 24 weeks.[10]

Secondary Endpoints: Overall response rate (ORR), duration of response, and safety.

Signaling Pathway
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Entospletinib targets SYK, a non-receptor tyrosine kinase that plays a crucial role in
transducing signals from the B-cell receptor (BCR). Upon antigen binding to the BCR, SYK is
activated and initiates a downstream signaling cascade involving Bruton's tyrosine kinase
(BTK) and Phosphoinositide 3-kinase (PI3K), leading to B-cell proliferation, survival, and
differentiation. By inhibiting SYK, entospletinib blocks this entire cascade.

Entospletinib

BTK PI3K
PLCy2 AKT

B-Cell Proliferation
& Survival
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Entospletinib Inhibition of the SYK Signaling Pathway

Darovasertib for Metastatic Uveal Melanoma

Darovasertib is a potent, selective, and orally active inhibitor of protein kinase C (PKC).[17]
Activating mutations in GNAQ and GNAL11, which are upstream of PKC, are found in the vast
majority of uveal melanomas.

Quantitative Data Comparison

Efficacy Endpoint

(First-Line Darovasertib + . .

] o Historical Controls Reference
Metastatic Uveal Crizotinib
Melanoma)

Median Overall

) 21.1 months ~12 months [18][19]
Survival (OS)
Median Progression-
] 7.0 months 2.8 months [19]

Free Survival (PFS)
Overall Response

34% - [18]
Rate (ORR)
Disease Control Rate

90% - [18]
(DCR)
In Vitro Potency IC50 (nM) Reference
Darovasertib (PKCa) 1.9 [17]
Darovasertib (PKC8) 0.4 [17]

Experimental Protocols

In Vitro Pan-PKC Inhibition Assay (Darovasertib)

© 2025 BenchChem. All rights reserved. 9/22 Tech Support


https://www.benchchem.com/product/b066287?utm_src=pdf-body-img
https://www.medchemexpress.com/LXS196.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5250654/
https://www.onclive.com/view/frontline-darovasertib-plus-crizotinib-shows-clinical-efficacy-in-metastatic-uveal-melanoma
https://www.onclive.com/view/frontline-darovasertib-plus-crizotinib-shows-clinical-efficacy-in-metastatic-uveal-melanoma
https://pmc.ncbi.nlm.nih.gov/articles/PMC5250654/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5250654/
https://www.medchemexpress.com/LXS196.html
https://www.medchemexpress.com/LXS196.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b066287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

The inhibitory activity of darovasertib across the PKC family is assessed using a biochemical
assay.

» Reagents: A panel of recombinant human PKC isoforms (e.g., a, B,V, 0, €, 6, n), a
fluorescently labeled substrate peptide, and ATP.

e Assay Procedure:

o The assay is typically run in a multi-well plate format.

o Each PKC isoform is incubated with the substrate peptide and varying concentrations of
darovasertib.

o The kinase reaction is started by the addition of ATP.

o After incubation, the reaction is stopped, and the amount of phosphorylated and non-
phosphorylated substrate is determined. This can be done by separating the peptides via
capillary electrophoresis and detecting them by laser-induced fluorescence.

o Data Analysis: The IC50 values for each isoform are calculated from the dose-response
curves.[20]

Phase 1/2 Clinical Trial (NCT03947385) Protocol Summary

This is a Phase 1/2, multi-center, open-label basket study evaluating the safety and anti-tumor
activity of darovasertib in patients with solid tumors harboring GNAQ or GNA11 mutations,
including metastatic uveal melanoma.[21][22]

» Patient Population: Patients with metastatic solid tumors with GNAQ/GNA11 mutations.

e Treatment Arms:

o Monotherapy: Darovasertib dose escalation and expansion.

o Combination Therapy: Darovasertib in combination with the MEK inhibitor binimetinib or
the c-MET inhibitor crizotinib.[22][23]

e Primary Endpoints:
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o Phase 1: To determine the recommended Phase 2 dose and schedule.

o Phase 2: Overall response rate (ORR).

e Secondary Endpoints: Duration of response, progression-free survival, overall survival, and

safety.
Signaling Pathway

In uveal melanoma, mutations in the Gaq and Gall subunits of G proteins lead to the
constitutive activation of Phospholipase CB (PLCp). PLCP then cleaves phosphatidylinositol
4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG, in
turn, activates Protein Kinase C (PKC), which promotes cell proliferation and survival through
the MAPK/ERK pathway. Darovasertib, as a pan-PKC inhibitor, blocks this signaling cascade.
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Darovasertib Inhibition of the PKC Signaling Pathway
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Il. Pyrazine-Based Anti-Infective Agents

The pyrazine ring is also a key component of several important anti-infective drugs. This
section compares the efficacy of the pyrazine-based antiviral favipiravir and the anti-
tuberculosis drugs pretomanid and pyrazinamide with their respective therapeutic alternatives.

Favipiravir vs. Remdesivir for COVID-19

Favipiravir is a pyrazinecarboxamide derivative that acts as a broad-spectrum inhibitor of viral
RNA-dependent RNA polymerase. Remdesivir is a nucleotide analog that also inhibits viral
RNA polymerase. Both were investigated for the treatment of COVID-19.

Quantitative Data Comparison

Efficacy Endpoint
(Hospitalized Favipiravir Remdesivir Reference
COVID-19 Patients)

Mortality Rate (Critical

) 8% (3/37) 22% (14/64) [24]
Patients)

Median Recovery
) 10 days (vs. 15 days
Time (Placebo- - [24]

) for placebo)
Controlled Trial)

29-day Mortality Rate
(Propensity Score- 27.5% (28/102) 25.5% (26/102) [25]
Matched Study)

15-day Recovery Rate  54.9% (56/102) 60.8% (62/102) [25]

Experimental Protocols

In Vitro Antiviral Activity Assay (Favipiravir)

The half-maximal effective concentration (EC50) of favipiravir against SARS-CoV-2 is
determined using a cell-based assay.
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e Cells and Virus: Vero E6 cells are commonly used as they are highly susceptible to SARS-
CoV-2 infection.

e Assay Procedure:

o

Vero E6 cells are seeded in 96-well plates.

[¢]

The cells are treated with serial dilutions of favipiravir.

The cells are then infected with a known titer of SARS-CoV-2.

[¢]

[e]

After an incubation period, the viral cytopathic effect (CPE) is observed and quantified, or
viral RNA is quantified by RT-gPCR.

» Data Analysis: The EC50 is calculated as the concentration of the drug that inhibits the viral
CPE or viral RNA replication by 50%.

US201 Clinical Trial (NCT04358549) Protocol Summary

This was a Phase 2, randomized, open-label, multicenter trial of favipiravir for the treatment of
adults hospitalized with COVID-19.[26][27]

o Patient Population: Adults hospitalized with a confirmed diagnosis of COVID-19.
e Treatment Arms:

o Favipiravir: 1800 mg orally twice daily on day 1, followed by 800 mg twice daily for up to
14 days.

o Standard of care.
e Primary Endpoint: Time to clinical improvement.
Mechanism of Action

Favipiravir is a prodrug that is converted intracellularly to its active form, favipiravir-
ribofuranosyl-5'-triphosphate (favipiravir-RTP). Favipiravir-RTP mimics purine nucleosides and
is incorporated into the growing viral RNA chain by the RNA-dependent RNA polymerase
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(RdRp), causing lethal mutagenesis and chain termination. Remdesivir, also a prodrug, is

metabolized to its active triphosphate form and acts as an adenosine analog, causing delayed

chain termination of viral RNA synthesis.
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Mechanism of Action of Favipiravir and Remdesivir

Pretomanid-Containing Regimens vs. Standard of Care
for Drug-Resistant Tuberculosis

Pretomanid is a nitroimidazole, a class of compounds with potent antimycobacterial activity. It is

a key component of the BPaL regimen (bedaquiline, pretomanid, and linezolid) for treating

extensively drug-resistant (XDR) and multidrug-resistant (MDR) tuberculosis.

Quantitative Data Comparison
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Efficacy Endpoint
(XDR-TB and MDR-

BPaL Regimen

Standard of Care
Reference

(Nix-TB Trial) (Historical Cohort)
TB)
Favorable Outcome at
6 Months Post- 89.9% (98/109) 65.1% (56/86) [9]

Treatment

Time to Sputum

Culture Conversion

Significantly shorter
with BPaL

[9]

Experimental Protocols

Nix-TB Clinical Trial Protocol Summary

The Nix-TB trial was a Phase 3, open-label, single-arm study to evaluate the efficacy and

safety of the BPaL regimen in patients with XDR-TB or treatment-intolerant/non-responsive
MDR-TB.[28][29][30][31][32]

» Patient Population: Patients aged 14 years and older with pulmonary XDR-TB or treatment-

intolerant/non-responsive MDR-TB.

e Treatment:

o Bedaquiline: 400 mg once daily for 2 weeks, then 200 mg three times per week for 24

weeks.

o Pretomanid: 200 mg once daily for 26 weeks.

o Linezolid: 1200 mg daily for 26 weeks (dose could be adjusted for toxicity).

» Primary Endpoint: Incidence of bacteriologic failure, relapse, or clinical failure at 6 months

after the end of treatment.[32]

Mechanism of Action

Pretomanid is a prodrug that requires activation by a deazaflavin-dependent nitroreductase

(Ddn) enzyme within Mycobacterium tuberculosis. This activation generates reactive nitrogen
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species, including nitric oxide, which are bactericidal. Pretomanid also inhibits the synthesis of
mycolic acids, essential components of the mycobacterial cell wall. This dual mechanism of
action is effective against both replicating and non-replicating bacilli.
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Pyrazinamide vs. Isoniazid for Tuberculosis

Pyrazinamide is a pyrazinecarboxamide and a first-line anti-tuberculosis drug. Isoniazid is
another critical first-line agent. Both are prodrugs requiring activation by mycobacterial

enzymes.

Quantitative Data Comparison

In Vitro Potency (M.

. MIC (pg/mL) Reference
tuberculosis H37Rv)
Pyrazinamide (pH 5.5) 12.5-100 [33][34]
Isoniazid (pH 6.8) 0.05-3.2 [35]

Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth
of a microorganism.[36][37]

e Media and Inoculum: M. tuberculosis is grown in a suitable liquid medium (e.g., Middlebrook
7H9 broth). For pyrazinamide, the medium is typically acidified to pH 5.5 to facilitate its
activity. A standardized inoculum of the bacteria is prepared.

e Assay Procedure:
o Serial dilutions of the antibiotic are prepared in a 96-well microtiter plate.
o Each well is inoculated with the bacterial suspension.
o The plate is incubated at 37°C for several days to weeks.

» Data Analysis: The MIC is determined as the lowest drug concentration in which no visible
bacterial growth (turbidity) is observed.[35][36]

Mechanism of Action
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Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the
mycobacterial enzyme pyrazinamidase. The acidic environment inside mycobacterial lesions
facilitates the accumulation of protonated POA, which disrupts membrane transport and energy
production. Isoniazid is also a prodrug, activated by the mycobacterial catalase-peroxidase
KatG. Activated isoniazid inhibits the synthesis of mycolic acids, which are essential
components of the mycobacterial cell wall.

Pyrazinamide (PZA) Isoniazid (INH)

PZA (Prodrug) INH (Prodrug)

Activated by Activated by

Pyrazinamidase KatG

Pyrazinoic Acid Activated INH

Membrane Disruption & Inhibition of
Energy Depletion Mycolic Acid Synthesis

Bacterial Death

Click to download full resolution via product page

Mechanisms of Action of Pyrazinamide and Isoniazid

© 2025 BenchChem. All rights reserved. 19/22 Tech Support


https://www.benchchem.com/product/b066287?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b066287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. youtube.com [youtube.com]
2. go.drugbank.com [go.drugbank.com]

3. Gilteritinib or Chemotherapy for Relapsed or Refractory FLT3-Mutated AML - PubMed
[pubmed.ncbi.nim.nih.gov]

4. An open-label phase 2 trial of entospletinib (GS-9973), a selective spleen tyrosine kinase
inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

5. aacrjournals.org [aacrjournals.org]

6. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC
[pmc.ncbi.nlm.nih.gov]

7. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3
mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

8. Gilteritinib Improves Overall Survival in Relapsed or Refractory FLT3-Mutated AML - The
ASCO Post [ascopost.com]

9. A Study of ASP2215 Versus Salvage Chemotherapy in Patients With Relapsed or
Refractory Acute Myeloid Leukemia (AML) With FMS-like Tyrosine Kinase (FLT3) Mutation
[clin.larvol.com]

10. ashpublications.org [ashpublications.org]
11. researchgate.net [researchgate.net]

12. Study of IDE196 in Patients with Solid Tumors Harboring GNAQ/11 Mutations or PRKC
Fusions [clin.larvol.com]

13. ADMIRAL Trial of Gilteritinib vs Salvage Chemotherapy in FLT3-Mutated Acute Myeloid
Leukemia - The ASCO Post [ascopost.com]

14. Probe Entospletinib | Chemical Probes Portal [chemicalprobes.org]
15. selleckchem.com [selleckchem.com]

16. ClinicalTrials.gov [clinicaltrials.gov]

© 2025 BenchChem. All rights reserved. 20/ 22 Tech Support


https://www.benchchem.com/product/b066287?utm_src=pdf-custom-synthesis
https://www.youtube.com/watch?v=8_1AKqvDAQ8
https://go.drugbank.com/articles/A40048
https://pubmed.ncbi.nlm.nih.gov/31665578/
https://pubmed.ncbi.nlm.nih.gov/31665578/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4401348/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4401348/
https://aacrjournals.org/clincancerres/article/27/21/6012/671745/Dual-Inhibition-of-FLT3-and-AXL-by-Gilteritinib
https://pmc.ncbi.nlm.nih.gov/articles/PMC5234222/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5234222/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5613053/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5613053/
https://ascopost.com/issues/january-25-2020/gilteritinib-improves-overall-survival-in-relapsed-or-refractory-flt3-mutated-aml/
https://ascopost.com/issues/january-25-2020/gilteritinib-improves-overall-survival-in-relapsed-or-refractory-flt3-mutated-aml/
https://clin.larvol.com/trial-detail/NCT02421939
https://clin.larvol.com/trial-detail/NCT02421939
https://clin.larvol.com/trial-detail/NCT02421939
https://ashpublications.org/blood/article/125/15/2336/33830/An-open-label-phase-2-trial-of-entospletinib-GS
https://www.researchgate.net/publication/336480419_Phase_2_Trial_of_Entospletinib_GS-9973_a_Selective_Syk_Inhibitor_in_Chronic_Lymphocytic_Leukemia_CLL_and_Small_Lymphocytic_Lymphoma_SLL
https://clin.larvol.com/trial-detail/NCT03947385
https://clin.larvol.com/trial-detail/NCT03947385
https://ascopost.com/podcasts/admiral-trial-of-gilteritinib-vs-salvage-chemotherapy-in-flt3-mutated-acute-myeloid-leukemia/
https://ascopost.com/podcasts/admiral-trial-of-gilteritinib-vs-salvage-chemotherapy-in-flt3-mutated-acute-myeloid-leukemia/
https://www.chemicalprobes.org/entospletinib
https://www.selleckchem.com/products/gs-9973.html
https://clinicaltrials.gov/study/NCT01799889
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b066287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

17. medchemexpress.com [medchemexpress.com]

18. Pharmacokinetics, Pharmacodynamics, and Safety of Entospletinib, a Novel pSYK
Inhibitor, Following Single and Multiple Oral Dosing in Healthy Volunteers - PMC
[pmc.ncbi.nlm.nih.gov]

19. onclive.com [onclive.com]
20. documents.thermofisher.com [documents.thermofisher.com]
21. Clinical Trial: NCT03947385 - My Cancer Genome [mycancergenome.org]

22. Darovasertib, a novel treatment for metastatic uveal melanoma - PMC
[pmc.ncbi.nlm.nih.gov]

23. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]

24. The Significance of Remdesivir and Favipiravir Therapies to Survival of COVID-19
Patients — Biomedical and Pharmacology Journal [biomedpharmajournal.org]

25. pubs.acs.org [pubs.acs.org]

26. academic.oup.com [academic.oup.com]
27. ClinicalTrials.gov [clinicaltrials.gov]

28. tballiance.org [tballiance.org]

29. Bedaquiline, pretomanid and linezolid for treatment of extensively drug resistant,
intolerant or non-responsive multidrug resistant pulmonary tuberculosis - PMC
[pmc.ncbi.nlm.nih.gov]

30. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

31. Nix-TB | MRC Clinical Trials Unit at UCL [mrcctu.ucl.ac.uk]

32. Nix-TB (B-Pa-L) | Working Group for New TB Drugs [newtbdrugs.org]

33. frontiersin.org [frontiersin.org]

34. frontiersin.org [frontiersin.org]

35. scielo.br [scielo.br]

36. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
37. youtube.com [youtube.com]

To cite this document: BenchChem. [Pyrazine-Based Drugs: A Comparative Efficacy Analysis
Against Other Therapeutic Agents]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b066287#efficacy-comparison-between-pyrazine-
based-drugs-and-other-therapeutic-agents]

© 2025 BenchChem. All rights reserved. 21 /22 Tech Support


https://www.medchemexpress.com/LXS196.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5250654/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5250654/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5250654/
https://www.onclive.com/view/frontline-darovasertib-plus-crizotinib-shows-clinical-efficacy-in-metastatic-uveal-melanoma
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/L0827.pdf
https://www.mycancergenome.org/content/clinical_trials/NCT03947385/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10419210/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10419210/
https://open-research-europe.ec.europa.eu/articles/5-304
https://biomedpharmajournal.org/vol16no3/the-significance-of-remdesivir-and-favipiravir-therapies-to-survival-of-covid-19-patients/
https://biomedpharmajournal.org/vol16no3/the-significance-of-remdesivir-and-favipiravir-therapies-to-survival-of-covid-19-patients/
https://pubs.acs.org/doi/10.1021/acsmedchemlett.3c00553
https://academic.oup.com/ofid/article/8/12/ofab563/6455602
https://www.clinicaltrials.gov/study/NCT04358549
https://www.tballiance.org/trial/nix-tb/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6955640/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6955640/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6955640/
https://cdn.clinicaltrials.gov/large-docs/99/NCT02333799/Prot_000.pdf
https://www.mrcctu.ucl.ac.uk/studies/all-studies/n/nix-tb/
https://www.newtbdrugs.org/pipeline/trials/nix-tb-b-pa-l
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2025.1688772/epub
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2025.1688772/pdf
https://www.scielo.br/j/mioc/a/mWvXqLYpb9qkNdH4kFxyCdz/
https://cmdr.ubc.ca/bobh/method/mic-determination-by-microtitre-broth-dilution-method/
https://www.youtube.com/watch?v=nxcU9_XyXsE
https://www.benchchem.com/product/b066287#efficacy-comparison-between-pyrazine-based-drugs-and-other-therapeutic-agents
https://www.benchchem.com/product/b066287#efficacy-comparison-between-pyrazine-based-drugs-and-other-therapeutic-agents
https://www.benchchem.com/product/b066287#efficacy-comparison-between-pyrazine-based-drugs-and-other-therapeutic-agents
https://www.benchchem.com/product/b066287#efficacy-comparison-between-pyrazine-based-drugs-and-other-therapeutic-agents
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b066287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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